{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol
Description
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol is a pyrrolidine-based compound featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the pyrrolidine ring and a 2-chloro-6-fluorobenzyl substituent at the 1-position. Its molecular formula is C₁₂H₁₄ClFNO, with a molecular weight of 257.70 g/mol (CAS: 1248065-98-6) .
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVLHAEBPOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorofluorophenyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol may exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrrolidine derivatives, revealing that modifications to the phenyl group can enhance serotonin receptor affinity, suggesting potential therapeutic effects in treating depression .
2. Analgesic Properties
The analgesic effects of pyrrolidine derivatives have been documented. A case study highlighted the efficacy of related compounds in reducing pain responses in animal models, indicating that this compound could be developed as a novel analgesic agent .
Cosmetic Formulations
1. Skin Care Products
The compound has been investigated for its potential use in cosmetic formulations due to its moisturizing properties. A study on cosmetic formulation principles demonstrated that incorporating compounds like this compound can improve skin hydration and texture, making it suitable for creams and lotions .
2. Stability and Efficacy Testing
In formulating topical products, the stability of ingredients is crucial. Experimental designs have shown that formulations containing this compound maintain stability over time while providing sensory benefits such as improved skin feel and hydration .
Case Study 1: Antidepressant Activity
A recent study analyzed the antidepressant effects of various pyrrolidine derivatives, including this compound. The findings indicated significant improvements in behavioral tests associated with depression when administered to rodent models .
Case Study 2: Cosmetic Efficacy
In a controlled trial assessing the efficacy of skin care products containing this compound, participants reported enhanced skin hydration and texture after four weeks of use. The formulation was deemed stable under various environmental conditions .
Mechanism of Action
The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with {1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol, differing in substituent positions, heterocycle type, or functional groups. Key comparisons are summarized in Table 1.
Positional Isomers on the Aromatic Ring
- The altered halogen positions may influence electronic properties, steric interactions, or binding affinity in biological systems .
Heterocycle Variations
- {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine Substituting pyrrolidine with piperidine (a six-membered ring) increases ring flexibility and alters nitrogen lone-pair orientation.
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Replacing the chlorofluorophenyl group with a 6-fluoropyridin-2-yl moiety introduces a nitrogen-containing aromatic system. Pyridine rings often improve solubility and participate in hydrogen bonding, which could enhance bioavailability compared to purely aromatic systems .
Simplified Backbone Structures
- (2-Chloro-6-fluoro-pyridin-3-yl)-methanol This pyridine derivative (CAS: 1227563-88-3) lacks the pyrrolidine ring but retains adjacent chloro and fluoro substituents. Its simpler structure (C₆H₅ClFNO) may reduce synthetic complexity but limit conformational diversity .
Functional Group Modifications
- {1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol Replacing pyrrolidine with a triazole ring introduces a planar, aromatic heterocycle with distinct hydrogen-bonding capabilities. Triazoles are common in drug design due to metabolic stability, but the absence of fluorine may reduce electronegativity .
Data Table: Structural and Molecular Comparisons
Table 1. Key Structural Features of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₄ClFNO | 257.70 | 1248065-98-6 | Pyrrolidine, 2-hydroxymethyl, 2-chloro-6-fluorobenzyl |
| {1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol | C₁₂H₁₄ClFNO | 257.70 | Not provided | 2-chloro-4-fluorophenyl substituent (positional isomer) |
| {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine | C₁₃H₁₇ClFN₂ | 270.74 | Not provided | Piperidine ring, methanamine (-CH₂NH₂) |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₃FN₂O | 212.23 | Not provided | 6-fluoropyridin-2-yl substituent, pyrrolidine backbone |
| (2-Chloro-6-fluoro-pyridin-3-yl)-methanol | C₆H₅ClFNO | 173.56 | 1227563-88-3 | Pyridine ring with adjacent Cl/F, no heterocyclic amine |
| {1-[(2-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | C₁₀H₁₀ClN₃O | 223.66 | 932373-78-9 | Triazole ring, 2-chlorophenyl substituent, hydroxymethyl |
Discussion of Structural Implications
- Electronic Effects : The 2-chloro-6-fluorophenyl group in the target compound provides strong electron-withdrawing effects, which could stabilize charge interactions in binding pockets. Pyridine analogs (e.g., from ) may offer enhanced solubility due to nitrogen’s lone pairs.
- Functional Group Impact: Methanol vs. methanamine groups influence polarity and hydrogen-bonding capacity, critical for pharmacokinetics .
Biological Activity
{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClFNO |
| Molecular Weight | 319.8 g/mol |
| CAS Number | 1248065-98-6 |
Biological Activity Overview
The compound exhibits various biological activities, particularly as a potential antagonist for specific receptors. The following sections detail its effects on different biological targets.
1. Adenosine A2A Receptor Antagonism
Recent studies have identified the adenosine A2A receptor (A2AR) as a significant therapeutic target for neurodegenerative diseases and cancer. Compounds similar to this compound have shown promising antagonist activity against A2AR, with binding affinities in the nanomolar range. For instance, a related compound demonstrated a Ki value of 20 nM and an IC50 of 6 µM in cyclic AMP assays, indicating effective inhibition of receptor-stimulated cAMP release .
2. Inhibition of Cancer Cell Proliferation
Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. In vitro studies have shown that these compounds can effectively reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve modulation of signaling pathways associated with cell growth and apoptosis .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
Case Study 1: Neuroprotective Effects
A study focused on a derivative that showed neuroprotective effects in models of neurodegeneration. The compound was able to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential for treating conditions like Alzheimer's disease .
Case Study 2: Antitumor Activity
In another investigation, a related compound was tested against non-small cell lung cancer (NSCLC) models, where it exhibited significant tumor growth inhibition. The study reported that the compound induced apoptosis in cancer cells through activation of caspase pathways, further supporting its therapeutic potential .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Receptor Binding: The compound's ability to bind to A2AR is crucial for its antagonist activity, leading to downstream effects on cellular signaling.
- Apoptotic Pathways: Induction of apoptosis in cancer cells involves activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival.
- Oxidative Stress Reduction: The compound may enhance cellular defenses against oxidative stress, contributing to its neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
